molecular formula C9H16Cl2N2 B15236502 (1S)-1-(2-Methylphenyl)ethane-1,2-diamine 2hcl

(1S)-1-(2-Methylphenyl)ethane-1,2-diamine 2hcl

Cat. No.: B15236502
M. Wt: 223.14 g/mol
InChI Key: KYRWMNWQZVCJDA-KLQYNRQASA-N
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Description

(1S)-1-(2-Methylphenyl)ethane-1,2-diamine 2hcl: is a chemical compound that belongs to the class of organic compounds known as diamines. It is characterized by the presence of two amine groups attached to an ethane backbone, with a methylphenyl group attached to one of the carbon atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-Methylphenyl)ethane-1,2-diamine 2hcl typically involves the reaction of 2-methylbenzylamine with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and high product quality. The compound is then purified using techniques such as crystallization, distillation, or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: (1S)-1-(2-Methylphenyl)ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form primary amines or other reduced derivatives.

    Substitution: The amine groups can undergo substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions include imines, nitriles, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, (1S)-1-(2-Methylphenyl)ethane-1,2-diamine 2hcl is used as a building block for the synthesis of more complex molecules. It is also used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: In biological research, this compound is used to study the interactions between amine-containing molecules and biological targets. It is also used in the development of new drugs and therapeutic agents.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is used in the development of new pharmaceuticals and as a model compound in drug discovery.

Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. It is also used as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Methylphenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (1R)-1-(2-Methylphenyl)ethane-1,2-diamine 2hcl: A stereoisomer with similar chemical properties but different biological activity.

    1,2-Diaminobenzene: A structurally related compound with different reactivity and applications.

    2-Methylbenzylamine: A precursor in the synthesis of (1S)-1-(2-Methylphenyl)ethane-1,2-diamine 2hcl with distinct chemical properties.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both amine and methylphenyl groups. This combination of features gives it distinct reactivity and makes it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C9H16Cl2N2

Molecular Weight

223.14 g/mol

IUPAC Name

(1S)-1-(2-methylphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C9H14N2.2ClH/c1-7-4-2-3-5-8(7)9(11)6-10;;/h2-5,9H,6,10-11H2,1H3;2*1H/t9-;;/m1../s1

InChI Key

KYRWMNWQZVCJDA-KLQYNRQASA-N

Isomeric SMILES

CC1=CC=CC=C1[C@@H](CN)N.Cl.Cl

Canonical SMILES

CC1=CC=CC=C1C(CN)N.Cl.Cl

Origin of Product

United States

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